N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide
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Overview
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring, a bromothiophene moiety, and a carboxamide group
Mechanism of Action
Target of Action
The compound, N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide, is a benzimidazole derivative . Benzimidazole derivatives are known to interact with various proteins and enzymes, making them an important pharmacophore in drug discovery . .
Mode of Action
The mode of action of benzimidazole derivatives can vary widely depending on the specific compound and its targets . They have been found to exhibit a multitude of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity
Biochemical Pathways
Benzimidazole derivatives can affect a variety of biochemical pathways due to their ability to interact with different proteins and enzymes . For instance, some benzimidazole derivatives have been found to inhibit the proliferation of certain cell lines . .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. Some benzimidazole derivatives have been found to exhibit antimicrobial and anticancer activities . .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For instance, the synthesis of some benzimidazole derivatives has been found to be influenced by the presence or absence of certain reagents . .
Biochemical Analysis
Biochemical Properties
The benzimidazole nucleus of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide is known to interact with various proteins and enzymes . This interaction is due to the privileged substructure of the benzimidazole nucleus, which allows it to bind to biomolecules and exert its effects
Cellular Effects
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . These effects suggest that this compound may influence cell function in a variety of ways.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole ring. Subsequent bromination and coupling reactions are employed to introduce the bromothiophene and carboxamide groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: It has shown potential as a biological probe for studying enzyme activities and interactions with biomolecules.
Medicine: Research indicates that derivatives of this compound may have therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Its unique chemical properties make it valuable in the production of advanced materials and coatings.
Comparison with Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core and are known for their diverse biological activities.
Bromothiophene derivatives: These compounds contain the bromothiophene moiety and are used in various chemical and biological applications.
Carboxamide derivatives: These compounds feature the carboxamide group and are utilized in pharmaceuticals and materials science.
Uniqueness: N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide stands out due to its combination of functional groups, which allows for a wide range of chemical transformations and biological activities.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3OS/c19-16-10-9-15(24-16)18(23)20-12-7-5-11(6-8-12)17-21-13-3-1-2-4-14(13)22-17/h1-10H,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQAMLHGSSLSIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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